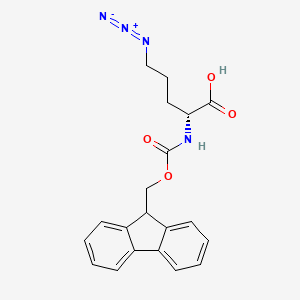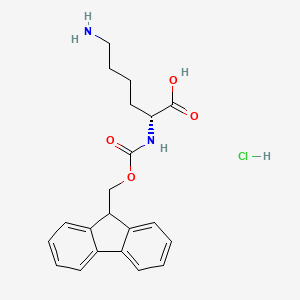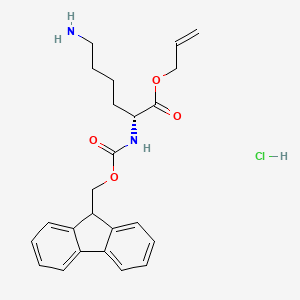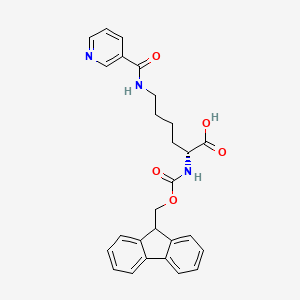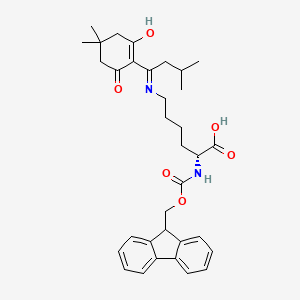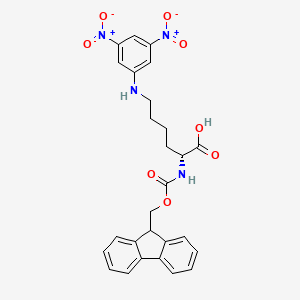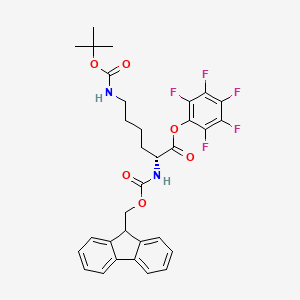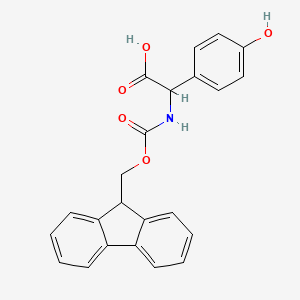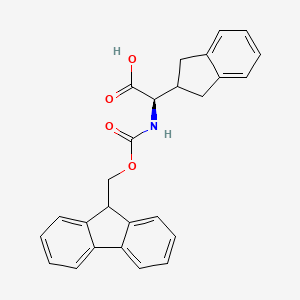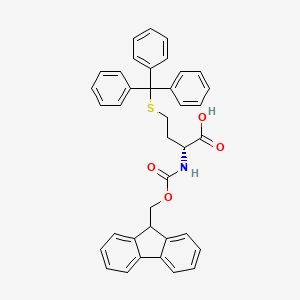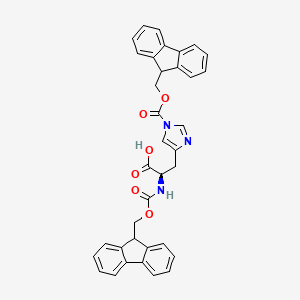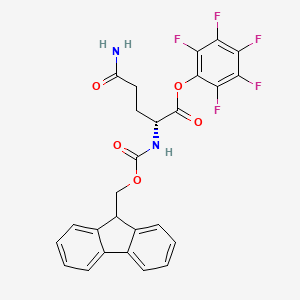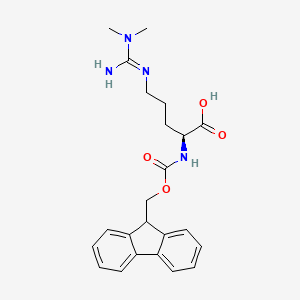
Fmoc-Arg(Me)2-OH
Descripción general
Descripción
Fmoc-Arg(Me)2-OH: , also known as 9-fluorenylmethyloxycarbonyl-N,N-dimethyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mildly basic conditions, allowing for the sequential addition of amino acids to form peptides.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Arg(Me)2-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, allowing researchers to study protein structure and function .
Biology: In biological research, this compound is used to create peptides that can be used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: this compound is used in the development of therapeutic peptides and peptide-based drugs. These peptides can be designed to target specific proteins or receptors, offering potential treatments for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient and cost-effective production of high-purity peptides .
Mecanismo De Acción
Target of Action
Fmoc-Arg(Me)2-OH: primarily targets arginine residues in peptides and proteins. Arginine plays a crucial role in protein synthesis, cell signaling, and immune function. By modifying arginine residues, this compound can influence these biological processes .
Mode of Action
The compound interacts with its targets by methylating the guanidino group of arginine residues. This methylation can alter the charge and hydrogen bonding properties of arginine, affecting protein structure and function. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino acid during peptide synthesis, ensuring selective modification .
Biochemical Pathways
This compound affects pathways involving protein synthesis and modification . Methylation of arginine residues can influence gene expression, signal transduction, and protein-protein interactions . These modifications can lead to changes in cellular processes such as cell growth, differentiation, and immune responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability is influenced by its stability and solubility . The Fmoc group enhances stability during synthesis but must be removed for biological activity. The compound’s metabolism involves enzymatic cleavage of the Fmoc group, followed by methylation of arginine residues .
Result of Action
The molecular and cellular effects of this compound include altered protein function and signaling pathways . Methylation of arginine residues can lead to changes in protein conformation, stability, and interactions . These modifications can affect cellular processes such as gene expression, cell cycle regulation, and immune responses .
Action Environment
Environmental factors such as pH, temperature, and presence of enzymes can influence the compound’s action, efficacy, and stability. The Fmoc group provides protection during synthesis but must be removed under specific conditions to release the active methylated arginine. The compound’s stability and efficacy can be affected by storage conditions and the presence of proteases that may degrade the peptide .
Análisis Bioquímico
Biochemical Properties
Fmoc-Arg(Me)2-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It could interact with various transporters or binding proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Me)2-OH typically involves the protection of the arginine amino group with the Fmoc group. This is achieved by reacting arginine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting Fmoc-protected arginine is then methylated using methyl iodide (MeI) in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Arg(Me)2-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Methylation: The arginine side chain can be further methylated to introduce additional methyl groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure are used for peptide bond formation.
Methylation: Methyl iodide (MeI) in the presence of a base like DIEA.
Major Products Formed:
Deprotection: The major product is the free amino group of arginine.
Coupling Reactions: The major products are peptides with this compound incorporated into the sequence.
Methylation: The major product is this compound with additional methyl groups.
Comparación Con Compuestos Similares
Fmoc-Arg(Pbf)-OH: Another Fmoc-protected arginine derivative with a different protecting group for the side chain.
Fmoc-Lys(Me)3-OH: A similar compound with a methylated lysine residue.
Fmoc-ADMA(Pbf)-OH: A derivative of asymmetric dimethylarginine with Fmoc protection.
Uniqueness: Fmoc-Arg(Me)2-OH is unique due to its specific methylation pattern on the arginine side chain. This methylation can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in peptide synthesis and research .
Propiedades
IUPAC Name |
(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAXLSMKNHJDNM-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673979 | |
| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268564-10-9 | |
| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


